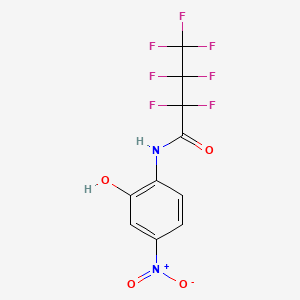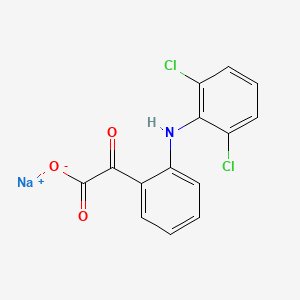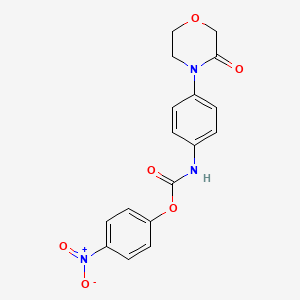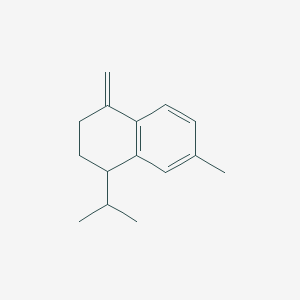
beta-Calacorene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of beta-Calacorene typically involves the cyclization of farnesyl pyrophosphate (FPP) through enzymatic or chemical methods. The reaction conditions often include the use of specific catalysts and controlled temperatures to ensure the proper formation of the sesquiterpene structure .
Industrial Production Methods: : Industrial production of this compound can be achieved through the extraction of essential oils from plants that naturally produce this compound. Advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used to isolate and purify this compound from plant extracts .
化学反应分析
Types of Reactions: : Beta-Calacorene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .
Common Reagents and Conditions: : Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed: : The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield this compound oxide, while reduction reactions can produce this compound alcohol .
科学研究应用
Chemistry: : In chemistry, beta-Calacorene is studied for its unique chemical structure and reactivity. It serves as a model compound for understanding the behavior of sesquiterpenoids and their derivatives .
Biology: : this compound has been found to have biological activities, including antimicrobial and anti-inflammatory properties. It is used in research to explore its potential as a natural therapeutic agent .
Medicine: : In medicine, this compound is investigated for its potential use in drug development. Its unique structure and biological activities make it a promising candidate for developing new pharmaceuticals .
Industry: : this compound is used in the fragrance and flavor industry due to its pleasant aroma. It is also explored for its potential use in the production of biofuels and other industrial applications .
作用机制
The mechanism of action of beta-Calacorene involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to receptors and enzymes, modulating their activity. For example, this compound has been found to interact with cannabinoid receptors, influencing various physiological processes .
相似化合物的比较
Similar Compounds: : Beta-Calacorene is similar to other sesquiterpenoids such as alpha-Calacorene and beta-Caryophyllene. These compounds share similar chemical structures and properties but differ in their specific functional groups and biological activities .
Uniqueness: : this compound is unique due to its distinct chemical structure and specific biological activities. Its ability to interact with cannabinoid receptors sets it apart from other sesquiterpenoids, making it a valuable compound for scientific research and industrial applications .
属性
CAS 编号 |
50277-34-4 |
|---|---|
分子式 |
C15H20 |
分子量 |
200.32 g/mol |
IUPAC 名称 |
7-methyl-4-methylidene-1-propan-2-yl-2,3-dihydro-1H-naphthalene |
InChI |
InChI=1S/C15H20/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h5,7,9-10,13H,4,6,8H2,1-3H3 |
InChI 键 |
KFYISTOZYAKAPV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)C(=C)CCC2C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


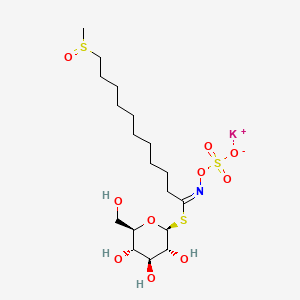
![antimony(5+);4-N,4-N-bis[4-(diethylamino)phenyl]-1-N,1-N-diethylbenzene-1,4-diamine;hexafluoride](/img/structure/B13419127.png)
![(3S,3aR,4R,4aS,8aR,9aS)-3-methyl-4-[(E)-2-[(2R,6S)-6-methylpiperidin-2-yl]ethenyl]-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-3H-benzo[f][2]benzofuran-1-one](/img/structure/B13419141.png)
![2-Propenoic acid, 2-[ethyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester](/img/structure/B13419144.png)
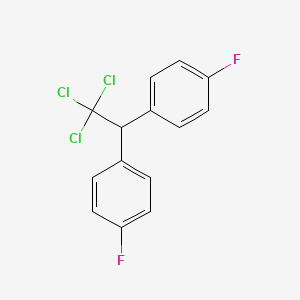
![(2S)-2-[[4-[(2-amino-4a-hydroxy-5-methyl-4-oxo-6,7,8,8a-tetrahydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B13419147.png)
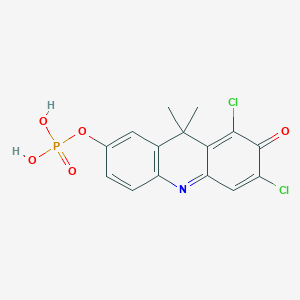
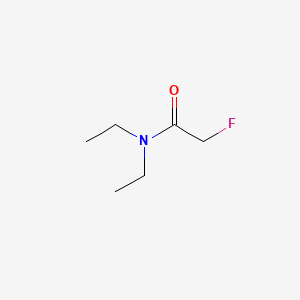
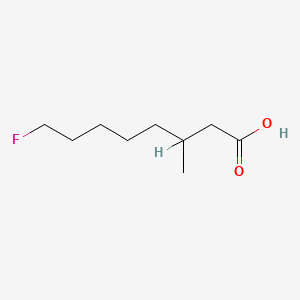
![1-([1,1'-Biphenyl]-4-ylmethyl)azocane](/img/structure/B13419181.png)
